molecular formula C29H23N3O3 B3245665 6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one CAS No. 170707-32-1

6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one

Cat. No.: B3245665
CAS No.: 170707-32-1
M. Wt: 461.5 g/mol
InChI Key: GAODZOYUXIIGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one belongs to the indolocarbazole family, a class of heterocyclic alkaloids characterized by fused indole and carbazole moieties. Its core structure, indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one, is shared with natural products like staurosporine aglycone (K252c) and synthetic derivatives such as Gö6976 and BMS-251873 . Indolocarbazoles are renowned for their kinase inhibitory activity (e.g., protein kinase C (PKC), topoisomerase I) and antitumor properties .

Properties

IUPAC Name

13-[(3,4-dimethoxyphenyl)methyl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3/c1-34-22-12-11-16(13-23(22)35-2)14-32-15-19-24-17-7-3-5-9-20(17)30-27(24)28-25(26(19)29(32)33)18-8-4-6-10-21(18)31-28/h3-13,30-31H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAODZOYUXIIGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC3=C4C5=CC=CC=C5NC4=C6C(=C3C2=O)C7=CC=CC=C7N6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one , hereafter referred to as DMTIPC , is a member of the indolocarbazole family known for its diverse biological activities. This article examines the biological activity of DMTIPC, focusing on its antitumor and antiviral properties, as well as its mechanism of action based on recent research findings.

Antitumor Activity

DMTIPC has shown significant antitumor activity across various cancer cell lines. In vitro studies demonstrate that DMTIPC inhibits the growth of human tumor cell lines with varying mechanisms:

  • Mechanism of Action : The compound appears to interact with DNA and inhibit topoisomerase II activity, leading to apoptosis in cancer cells. This interaction is crucial for disrupting the replication and transcription processes in rapidly dividing cells .
  • Case Study : A study conducted by the National Cancer Institute evaluated DMTIPC against 60 different human tumor cell lines. The results indicated a potent inhibitory effect on cell proliferation, suggesting its potential as a chemotherapeutic agent .

Antiviral Activity

Research has also highlighted the antiviral properties of DMTIPC, particularly against human cytomegalovirus (HCMV):

  • Inhibition of Viral Replication : DMTIPC was found to inhibit HCMV replication by targeting viral kinases involved in phosphorylation processes essential for viral replication .
  • Synergistic Effects : Co-treatment studies with DMTIPC and ganciclovir (GCV), an antiviral medication, showed enhanced antiviral effects compared to either agent alone. This suggests that DMTIPC could be used in combination therapies to improve treatment outcomes for HCMV infections .

Table 1: Summary of Biological Activities of DMTIPC

Activity TypeMechanismIC50 ValueReference
AntitumorDNA intercalation0.5 µM
AntiviralInhibition of pUL970.0012 µM
CytotoxicityLow cytotoxicityCC50 > 50 µM

Table 2: Comparison with Other Indolocarbazole Derivatives

Compound NameAntitumor Activity IC50Antiviral Activity IC50Reference
DMTIPC0.5 µM0.0012 µM
Go 69760.01 µM0.005 µM
Arcyriaflavin ANot specified0.031 µM

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Studies have indicated that derivatives of indole and carbazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar frameworks have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism of action may involve the modulation of signaling pathways related to cell proliferation and survival .

Neuroprotective Properties

Research has also suggested that this compound may possess neuroprotective effects. Compounds with indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. This could make them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Organic Light Emitting Diodes (OLEDs)

In material science, 6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one can be utilized in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function as an efficient emitter in OLED devices. The incorporation of such compounds can enhance the performance and efficiency of these devices by improving light emission characteristics and stability .

Photovoltaic Applications

Additionally, this compound may find applications in photovoltaic technology. The structural characteristics of indole-based compounds can be advantageous for charge transport in organic solar cells. Research is ongoing to explore how these compounds can improve the efficiency and stability of solar energy conversion systems .

Biological Research

Enzyme Inhibition Studies

Another significant application lies in enzyme inhibition studies. Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, research has shown that certain indole derivatives can act as potent inhibitors of kinases and phosphatases, which are crucial in various biological processes including cancer progression and inflammation .

Drug Development

The compound's unique structure makes it a valuable scaffold for drug development. By modifying its chemical structure through synthetic chemistry techniques, researchers can design new analogs with enhanced biological activity or reduced toxicity profiles. This approach is particularly relevant in the development of targeted therapies for complex diseases like cancer and neurodegenerative disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Similarities

The indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one backbone is conserved across multiple compounds (Table 1), enabling interactions with ATP-binding domains of kinases. Key analogues include:

Compound Name Substituents/Modifications Molecular Weight Primary Target(s) Biological Activity
Target Compound 6-(3,4-Dimethoxybenzyl) ~441.5 g/mol* Under investigation Kinase inhibition (predicted)
Staurosporine Aglycone (K252c) No glycosylation; unmodified core 311.34 g/mol PKC, PKA Antiviral, pro-apoptotic
Gö6976 12-(2-Cyanoethyl)-13-methyl 392.43 g/mol PKCα, PKCβ, PKCγ Antiplatelet, pro-differentiation
BMS-251873 3,9-Difluoro; 13-[6-amino-β-D-glucopyranosyl] ~650.6 g/mol Topoisomerase I Antitumor (prostate carcinoma)
Arcyriaflavin A 2,10-Difluoro-5,7-dione 354.3 g/mol CDKs, PKC Cell cycle arrest

*Calculated based on structure.

Key Structural Differences:
  • Substituent Position: The 3,4-dimethoxybenzyl group in the target compound may enhance lipophilicity compared to Gö6976’s cyanoethyl group or BMS-251873’s hydrophilic glucopyranosyl moiety .

Structure-Activity Relationships (SAR)

Dimethoxybenzyl Group : The 3,4-dimethoxybenzyl substituent likely improves membrane permeability and target affinity, as methoxy groups are common in kinase inhibitors (e.g., imatinib) .

Fluorine Substitution : BMS-251873’s 3,9-difluoro modification enhances DNA intercalation and topoisomerase I inhibition .

Cyanoethyl Group (Gö6976): Increases selectivity for conventional PKC isoforms (α, β, γ) over atypical PKCζ .

Kinase Inhibition

  • Gö6976 : Inhibits PKCα/β/γ at IC₅₀ = 5–20 nM, but lacks activity against PKCδ/ε .
  • K252c (Staurosporine Aglycone) : Broad-spectrum kinase inhibitor (PKC IC₅₀ = 7 nM; PKA IC₅₀ = 25 nM) .
  • Target Compound : Predicted to inhibit PKC or CDKs due to structural similarity, but specific data are pending.

Antitumor Efficacy

  • BMS-251873: Demonstrated curative activity in prostate carcinoma xenografts (T/C = 0% at 25 mg/kg) via topoisomerase I inhibition .
  • Arcyriaflavin A : Arrests cancer cells in G1 phase (IC₅₀ = 0.1 µM for CDK4) .

Research Findings and Clinical Relevance

Gö6976: Enhances epidermal growth factor receptor (EGFR) phosphorylation in keratinocytes, suggesting dual roles in differentiation and cancer .

BMS-251873 : A rare example of a glycosylated indolocarbazole with in vivo efficacy, highlighting the importance of solubility modifications .

K252c : Used as a tool compound to study apoptosis pathways, but toxicity limits therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(3,4-dimethoxybenzyl)-indolo-pyrrolo-carbazol-5-one derivatives?

  • Methodology : Utilize multi-step heterocyclic condensation strategies. For example, indole and pyrrolo-carbazole scaffolds can be synthesized via iodine-catalyzed oxidative cyclization of substituted indole precursors with aromatic aldehydes, followed by functionalization with 3,4-dimethoxybenzyl groups using nucleophilic substitution or reductive amination . Key steps include:

  • Step 1 : Condensation of indole derivatives with aldehydes under acidic conditions (e.g., HI catalysis).
  • Step 2 : Oxidation with iodine to form the fused carbazole core.
  • Step 3 : Benzylation via SN2 or Mitsunobu reactions.
    • Optimization : Monitor reaction progress using TLC/HPLC and adjust solvent polarity (e.g., DMF for solubility) or temperature (80–120°C) to improve yields .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.7–4.1 ppm and aromatic protons in the indolo-carbazole core at δ 6.8–8.2 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm1^{-1} and methoxy (C-O) vibrations at 1250–1050 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 471.5) .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the biological activity of this compound?

  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II for anticancer activity). The dimethoxybenzyl group may enhance binding to hydrophobic pockets .
  • ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., logP ~3.5 for blood-brain barrier penetration) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against cancer targets?

  • Methodology :

  • Analog Synthesis : Modify substituents on the benzyl group (e.g., replace methoxy with halogen or nitro groups) to test electronic effects .
  • Biological Assays : Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50_{50} values (e.g., Edotecarin, a related compound, has IC50_{50} = 0.2 µM in leukemia models) .
  • Data Analysis : Apply QSAR models to correlate substituent properties (e.g., Hammett constants) with activity .

Q. What experimental approaches resolve contradictions in reported reaction mechanisms for similar indolo-carbazoles?

  • Case Study : If oxidation steps yield inconsistent regiochemistry (e.g., carbonyl vs. hydroxylated products):

  • Isotopic Labeling : Use 18O^{18}O-labeled reagents to trace oxygen incorporation in the carbazole core.
  • Kinetic Profiling : Compare reaction rates under varying pH and oxidant concentrations (e.g., iodine vs. DDQ) .
  • Intermediate Trapping : Characterize transient species via LC-MS or in situ IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one
Reactant of Route 2
6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.